molecular formula C8H11ClO4S B2701532 Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate CAS No. 2172572-98-2

Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate

Cat. No.: B2701532
CAS No.: 2172572-98-2
M. Wt: 238.68
InChI Key: LWIAGPVNBAMMOP-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate is a spirocyclic compound featuring a unique bicyclic framework where two rings (cyclopropane and cyclobutane) share a single carbon atom. The molecule contains two key functional groups: a chlorosulfonyl (-SO₂Cl) substituent at position 5 and a methyl ester (-COOCH₃) at position 1. These groups confer distinct reactivity and physicochemical properties.

The molecular formula is inferred as C₈H₁₁ClO₄S, with a molecular weight of 246.69 g/mol (calculated). The spiro[2.3]hexane core introduces steric strain, which may influence conformational stability and reactivity compared to non-spiro analogs.

Properties

IUPAC Name

methyl 5-chlorosulfonylspiro[2.3]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4S/c1-13-7(10)6-4-8(6)2-5(3-8)14(9,11)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIAGPVNBAMMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate typically involves the reaction of a spirocyclic precursor with chlorosulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is dissolved in an appropriate solvent, such as dichloromethane, and chlorosulfonyl chloride is added dropwise while maintaining the temperature at around 0°C to 5°C . The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Derivatives: Formed from substitution reactions with alcohols.

    Sulfonyl Derivatives: Formed from reduction reactions.

    Sulfonic Acid Derivatives: Formed from oxidation reactions.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • The chlorosulfonyl group in the target compound distinguishes it from hydroxyl or carboxylic acid analogs, enabling electrophilic reactions (e.g., nucleophilic substitution) .
  • Methyl ester derivatives (e.g., ) exhibit lower polarity compared to free carboxylic acids (), affecting solubility and bioavailability.

Spiro Ring Modifications :

  • The oxaspiro analog () introduces an oxygen atom into the spiro system, increasing rigidity and altering electronic properties.
  • tert-Boc-protected amine derivatives () demonstrate how steric bulk can modulate reactivity for targeted applications.

Reactivity Trends :

  • Chlorosulfonyl-containing compounds (e.g., Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate in ) are typically moisture-sensitive and require anhydrous handling, suggesting similar precautions for the target compound .

Biological Activity

Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate (CAS No. 2172572-98-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of spirocyclic compounds, characterized by the presence of a spiro junction. The chlorosulfonyl group is particularly noteworthy for its reactivity, which may contribute to the compound's biological effects.

Molecular Formula: C8_{8}H9_{9}ClO4_{4}S
Molecular Weight: 232.67 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of spirocyclic precursors with chlorosulfonic acid or its derivatives under controlled conditions. This process allows for the introduction of the chlorosulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing sulfonyl groups. This compound has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

These results suggest that while the compound exhibits some level of antimicrobial activity, it may not be as potent as other established antibiotics.

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines in cultured macrophages, indicating a potential role in managing inflammatory conditions.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial growth and inflammation. The chlorosulfonyl group may form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various spirocyclic compounds for their antibacterial properties. This compound was included in the screening process, showing moderate activity against S. aureus and E. coli, suggesting it could serve as a lead compound for further development .
  • Anti-inflammatory Research : In another study focusing on inflammatory pathways, researchers found that this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

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